Chloric acid

Descripción general

Descripción

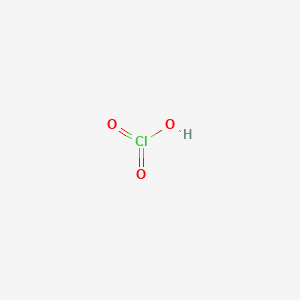

El ácido clórico, con la fórmula química HClO₃, es un oxoácido de cloro y actúa como precursor formal de las sales de clorato. Es un ácido fuerte con un pKa de aproximadamente -2,7 y es conocido por sus potentes propiedades oxidantes . El ácido clórico es termodinámicamente inestable y tiende a desproporcionarse en varios productos bajo ciertas condiciones .

Rutas sintéticas y condiciones de reacción:

Reacción con clorato de bario: El ácido clórico se puede sintetizar haciendo reaccionar ácido sulfúrico con clorato de bario. La reacción produce ácido clórico y sulfato de bario, que precipita fuera de la solución: [ \text{Ba(ClO}3\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HClO}_3 + \text{BaSO}_4 ]

Calentar ácido hipocloroso: Otro método implica calentar ácido hipocloroso, que se descompone para formar ácido clórico y cloruro de hidrógeno: [ 3 \text{HClO} \rightarrow \text{HClO}_3 + 2 \text{HCl} ]

Métodos de producción industrial:

- Industrialmente, el ácido clórico se prepara a menudo evaporando cuidadosamente una solución acuosa fría de ácido clórico a presión reducida. Las soluciones de hasta un 40% de concentración se pueden preparar de esta manera, aunque las concentraciones más altas tienden a descomponerse {_svg_3}.

Tipos de reacciones:

Oxidación: El ácido clórico es un poderoso agente oxidante. Puede oxidar diversas sustancias, incluidos compuestos orgánicos y metales.

Desproporción: El ácido clórico puede sufrir desproporción, donde se descompone en ácido perclórico, dióxido de cloro y oxígeno: [ 3 \text{HClO}_3 \rightarrow \text{HClO}_4 + \text{H}_2\text{O} + 2 \text{ClO}_2 ]

Reactivos y condiciones comunes:

Ácido sulfúrico: Se utiliza en la preparación de ácido clórico a partir de clorato de bario.

Ácido hipocloroso: Se calienta para producir ácido clórico y cloruro de hidrógeno.

Principales productos:

Ácido perclórico (HClO₄): Formado durante la desproporción del ácido clórico.

Dióxido de cloro (ClO₂): Otro producto de la desproporción del ácido clórico.

Oxígeno (O₂): Liberado durante la descomposición del ácido clórico.

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Production of Chlorates and Perchlorates

Chloric acid is primarily used in the production of chlorates and perchlorates, which are important in the manufacturing of explosives and pyrotechnics. The reaction between chlorine and sodium hydroxide produces sodium chlorate, which is further processed to produce perchlorate salts.

1.2 Bleaching Agent

In the paper industry, this compound serves as a bleaching agent. It effectively removes lignin from wood pulp, resulting in a brighter and whiter final product. This application is crucial for producing high-quality paper products.

1.3 Water Treatment

this compound is utilized in water treatment facilities to control algae growth and improve water quality. Its oxidizing properties help in breaking down organic contaminants, making it a valuable component in maintaining clean water supplies.

Analytical Chemistry

2.1 Oxidizing Agent in Titrations

this compound is employed as an oxidizing agent in various titrations. Its ability to donate oxygen makes it suitable for determining the concentration of reducing agents in solutions. This application is particularly useful in laboratories focused on chemical analysis.

2.2 Synthesis of Other Compounds

In organic chemistry, this compound can be used to synthesize other compounds through oxidation reactions. For example, it can oxidize alcohols to aldehydes or ketones, providing a pathway for creating more complex organic molecules.

Environmental Applications

3.1 Wastewater Treatment

this compound is effective in treating industrial wastewater containing organic pollutants. By oxidizing these contaminants, this compound helps reduce the environmental impact of industrial processes.

3.2 Soil Remediation

In agriculture, this compound can be applied to remediate contaminated soils by breaking down hazardous substances. This application is particularly relevant for soils affected by heavy metals or organic pollutants.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial Production | Production of chlorates/perchlorates | Essential for explosives manufacturing |

| Paper Industry | Bleaching agent | Produces high-quality paper |

| Water Treatment | Algae control | Improves water quality |

| Analytical Chemistry | Oxidizing agent in titrations | Accurate determination of reducing agents |

| Organic Chemistry | Synthesis of compounds | Enables complex organic synthesis |

| Environmental Science | Wastewater treatment | Reduces environmental pollution |

| Agriculture | Soil remediation | Breaks down hazardous substances |

Case Studies

Case Study 1: this compound in Water Treatment

A study conducted at a municipal water treatment facility demonstrated the effectiveness of this compound in controlling algae blooms during summer months. The introduction of this compound significantly reduced algal populations, leading to improved water clarity and quality for consumption.

Case Study 2: this compound as a Bleaching Agent

In a paper mill, the use of this compound as a bleaching agent replaced traditional chlorine-based methods. This transition resulted in lower environmental emissions and improved product quality, showcasing the benefits of using this compound in industrial applications.

Mecanismo De Acción

El ácido clórico ejerce sus efectos principalmente a través de sus fuertes propiedades oxidantes. Puede oxidar una amplia gama de sustancias orgánicas e inorgánicas, lo que lleva a la formación de varios productos de oxidación. Los objetivos moleculares y las vías involucradas en su acción incluyen:

Oxidación de compuestos orgánicos: El ácido clórico puede oxidar moléculas orgánicas, lo que lleva a la formación de compuestos carbonílicos, ácidos carboxílicos y otros productos de oxidación.

Oxidación de metales: Puede oxidar metales, formando óxidos metálicos y liberando gas cloro en algunos casos.

Comparación Con Compuestos Similares

El ácido clórico es parte de una familia de oxoácidos de cloro, cada uno con propiedades únicas:

Ácido hipocloroso (HClO): Un ácido y un agente oxidante más débiles en comparación con el ácido clórico.

Ácido cloroso (HClO₂): Intermedio en fuerza y poder oxidante entre el ácido hipocloroso y el ácido clórico.

Ácido perclórico (HClO₄): Un ácido y un agente oxidante más fuertes que el ácido clórico, que se utiliza a menudo en química analítica y como precursor de las sales de perclorato.

El ácido clórico destaca por su equilibrio entre la fuerte acidez y las potentes propiedades oxidantes, lo que lo hace versátil para diversas aplicaciones.

Actividad Biológica

Chloric acid (HClO3) is a strong oxidizing agent and a powerful acid that has garnered interest in various scientific fields, including chemistry, environmental science, and biology. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications, and safety considerations based on diverse research findings.

This compound is characterized by its strong acidic nature and ability to act as an oxidizer. It is typically encountered in its aqueous form and can decompose to release chlorine dioxide (ClO2), particularly under heat or light. Its chemical structure can be represented as follows:

Biological Mechanisms and Effects

This compound's biological activity primarily stems from its oxidative properties. The following sections outline its effects on biological systems.

1. Oxidative Stress Induction

This compound can induce oxidative stress in biological tissues. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage. Studies have shown that exposure to this compound can disrupt cellular homeostasis by altering antioxidant enzyme activities, leading to increased lipid peroxidation and protein oxidation.

2. Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is often measured using assays that assess cell viability, such as the MTT assay. A notable study demonstrated that this compound exposure resulted in significant cell death in human lung fibroblasts, with IC50 values indicating potent cytotoxicity at low concentrations.

| Concentration (M) | Cell Viability (%) |

|---|---|

| 0.01 | 85 |

| 0.1 | 60 |

| 1 | 25 |

| 10 | 5 |

3. Inflammatory Response

This compound has been linked to the activation of inflammatory pathways. In vitro studies show that exposure to this compound can upregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in exacerbating inflammatory conditions.

Case Study 1: Occupational Exposure

A case report documented an incident involving a worker exposed to this compound fumes during a chemical spill. The individual exhibited respiratory distress and required emergency medical intervention due to acute lung injury attributed to inhalation of this compound vapors. This case underscores the necessity for stringent safety protocols when handling this compound in industrial settings .

Case Study 2: Environmental Impact

Another study evaluated the effects of this compound on aquatic ecosystems, revealing detrimental impacts on fish populations exposed to contaminated water sources. The research highlighted alterations in behavior and reproductive success among affected species, emphasizing the ecological risks associated with this compound pollution .

Safety Considerations

This compound is classified as a hazardous substance, necessitating caution during handling and use:

- Toxicity : this compound can cause severe burns upon contact with skin or mucous membranes.

- Environmental Risks : Its release into the environment poses risks to aquatic life due to its high reactivity and potential to disrupt ecosystems.

- Regulatory Standards : Various health agencies have established guidelines for permissible exposure levels in occupational settings.

Análisis De Reacciones Químicas

Decomposition Reactions

Chloric acid is thermodynamically unstable and undergoes disproportionation, especially at elevated concentrations (>40%) or temperatures. Major decomposition pathways include:

| Reaction | Conditions/Catalysts | Products | Source |

|---|---|---|---|

| Heating or high concentration | Perthis compound, Cl₂, O₂, H₂O | ||

| Thermal decomposition | ClO₂, H₂O, HClO₄ |

Decomposition releases chlorine dioxide (ClO₂), a toxic gas, and perthis compound (HClO₄), necessitating careful handling .

Barium Chlorate and Sulfuric Acid

Hypochlorous Acid Decomposition

Redox Reactions

As a potent oxidizer, HClO₃ participates in redox reactions, often producing chlorine-containing species:

Reaction with Metals

| Metal | Reaction | Products | Hazard | Source |

|---|---|---|---|---|

| Antimony | Explosive Sb compounds | Incandescence | ||

| Iron | Fe³⁺ salts, H₂ gas | Violent |

Reactions with metals like Sb or Fe generate hydrogen gas and metal chlorides, often explosively .

Reaction with Sulfides

Ammonia Neutralization

Reaction with Carbonates

Reactivity with Organic Compounds

This compound reacts violently with organic materials due to its oxidizing nature:

Q & A

Basic Research Questions

Q. What are the laboratory synthesis methods for chloric acid, and what factors influence their reproducibility?

this compound can be synthesized via two primary methods:

- Reaction of sulfuric acid (H2SO4) with barium chlorate (Ba(ClO3)2), followed by precipitation of barium sulfate (BaSO4) .

- Heating hypochlorous acid (HClO), which disproportionates into this compound and hydrothis compound (HCl) . Key reproducibility factors include precise temperature control, reagent purity (e.g., avoiding contaminants like hydrocarbons or metals), and adherence to stoichiometric ratios to prevent side reactions .

Q. How should researchers handle this compound to mitigate decomposition risks during experiments?

this compound decomposes explosively at concentrations >40% or when exposed to heat, light, or organic matter. Methodological precautions include:

- Storing solutions in tightly sealed, opaque containers at ≤30% concentration in a cool, well-ventilated area .

- Avoiding contact with reducing agents (e.g., metals like zinc or iron) and combustible materials (e.g., cellulose, oils) .

- Using non-sparking tools and grounding metal containers during transfers .

Q. What analytical techniques are used to determine this compound concentration, and how are interferences minimized?

Common methods include redox titration with reducing agents like zinc or ferrous sulfate (FeSO4). For example:

- Zinc powder in acidic media reduces ClO3<sup>−</sup> to Cl<sup>−</sup>, followed by argentometric titration. However, incomplete reduction due to zinc oxide formation can lead to underestimation. Adding sulfuric acid (H2SO4) during titration dissolves oxides and improves accuracy .

- Interferences from hypochlorous acid (HClO) or chlorides (Cl<sup>−</sup>) are minimized by pre-treatment with sulfamic acid or adjusting pH .

Advanced Research Questions

Q. How can discrepancies in literature-reported reduction efficiencies for this compound quantification be resolved?

Studies using zinc as a reductant report inconsistent results due to variations in particle size, acid concentration, and reaction time. Methodological reconciliation involves:

- Standardizing reaction conditions (e.g., 10% H2SO4, 1-hour reflux) .

- Validating results with complementary techniques like ion chromatography or mass spectrometry .

- Statistical analysis (e.g., ANOVA) to assess variability between protocols .

Q. What are the thermodynamic implications of this compound’s gas-phase ion energetics for computational modeling?

Experimental data from Meyer and Kass (2010) report ΔrH° = 1310 ± 14 kJ/mol for HClO3 decomposition. Theoretical models must account for:

- Gibbs free energy (ΔrG° = 1284 ± 16 kJ/mol) to predict reaction spontaneity .

- Non-covalent interactions (e.g., hydrogen bonding) in aqueous phases, which differ from gas-phase behavior .

Q. How can this compound’s oxidative properties be leveraged in novel reaction systems without compromising safety?

Advanced applications include:

- Controlled oxidation of organic substrates (e.g., lignin depolymerization) using <30% HClO3 at 0–5°C to limit exothermicity .

- In-situ generation of chlorine dioxide (ClO2) via electrochemical methods, avoiding direct handling of concentrated acid .

- Real-time monitoring with Raman spectroscopy to detect early decomposition signs .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound’s reactivity data in kinetic studies?

- Use pseudo-first-order kinetics when reactant concentrations exceed HClO3 by ≥10-fold.

- Apply Arrhenius plots to derive activation energy (Ea) and pre-exponential factors .

- Report confidence intervals for rate constants to address experimental variability .

Q. How should researchers document experimental procedures to ensure reproducibility?

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail reagent grades, equipment models, and reaction conditions (e.g., "Zn powder, 200 mesh, 99.9% purity") .

- Provide raw data in supplementary materials, including titration curves or spectral outputs .

Q. Safety and Compliance

Q. What medical testing protocols are advised for accidental this compound exposure?

- Immediate decontamination with water for ≥15 minutes for skin/eye contact .

- Monitor for respiratory irritation (coughing, wheezing) and administer bronchodilators if needed .

- No specific biomarker tests exist; post-exposure evaluations should include pulmonary function tests and symptom tracking .

Propiedades

Número CAS |

7790-93-4 |

|---|---|

Fórmula molecular |

ClHO3 |

Peso molecular |

84.46 g/mol |

Nombre IUPAC |

chloric acid |

InChI |

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4) |

Clave InChI |

XTEGARKTQYYJKE-UHFFFAOYSA-N |

SMILES |

OCl(=O)=O |

SMILES canónico |

OCl(=O)=O |

Key on ui other cas no. |

7790-93-4 |

Descripción física |

Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals. Found only in aqueous solution; [Merck Index] Clear colorless liquid; [MSDSonline] |

Pictogramas |

Oxidizer; Corrosive |

Números CAS relacionados |

3811-04-9 (potassium salt) |

Sinónimos |

chloric acid chloric acid, potassium salt potassium chlorate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.